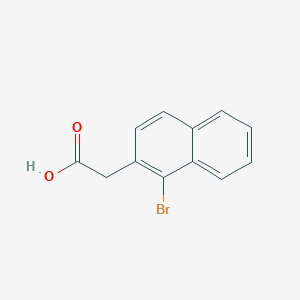
4-hydroxy-5-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-5-methylpyridine-3-carboxylic acid is a type of organic compound which incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Molecular Structure Analysis
The overall structure of the monomer consisted of N- and C-terminal domains connected by a short linker loop . The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH .Chemical Reactions Analysis
The enzyme catalyzes a dismutation reaction: the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD (+) and reduction of FHMPC to 4-pyridoxic acid with NADH . Hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls (which exist predominantly as the ketone tautomer) .Physical And Chemical Properties Analysis
Carboxylic acids are known to have certain physical properties. They are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Safety and Hazards
4-hydroxy-5-methylpyridine-3-carboxylic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-5-methylpyridine-3-carboxylic acid involves the conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,6-dimethylpyridine-3,5-dicarboxylic acid", "Sodium hydroxide (NaOH)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium nitrate (NaNO3)", "Sodium borohydride (NaBH4)", "Hydrogen peroxide (H2O2)", "Copper sulfate (CuSO4)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to 2,6-dimethylpyridine-3,5-dicarboxylic acid diethyl ester using ethanol and sulfuric acid.", "Step 2: Hydrolysis of the diethyl ester using sodium hydroxide to form 2,6-dimethylpyridine-3,5-dicarboxylic acid.", "Step 3: Diazotization of the acid using sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Reduction of the diazonium salt using sodium borohydride to form 4-hydroxy-5-methylpyridine-3-carboxylic acid methyl ester.", "Step 5: Hydrolysis of the methyl ester using sodium hydroxide to form 4-hydroxy-5-methylpyridine-3-carboxylic acid.", "Step 6: Oxidation of the acid using hydrogen peroxide and copper sulfate to form the desired product, 4-hydroxy-5-methylpyridine-3-carboxylic acid." ] } | |
Número CAS |
57658-55-6 |
Nombre del producto |
4-hydroxy-5-methylpyridine-3-carboxylic acid |
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



